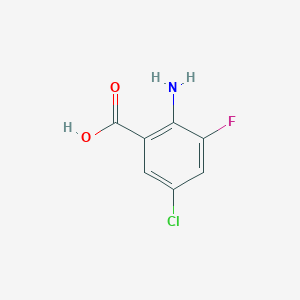

2-Amino-5-chloro-3-fluorobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-5-chloro-3-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARIQKGDNEINNLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)N)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1028757-83-6 | |

| Record name | 2-amino-5-chloro-3-fluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Amino-5-chloro-3-fluorobenzoic acid CAS number

An In-Depth Technical Guide to 2-Amino-5-chloro-3-fluorobenzoic Acid

Introduction

This compound, a halogenated derivative of anthranilic acid, is a highly functionalized aromatic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its unique substitution pattern—featuring amino, carboxylic acid, chloro, and fluoro groups—provides a versatile scaffold for the development of complex molecular architectures. The strategic placement of fluorine, in particular, is a widely recognized strategy in drug design to modulate metabolic stability, binding affinity, and lipophilicity.[1] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its applications and handling, grounded in established chemical principles.

Compound Identification and Physicochemical Properties

Precise identification is paramount in chemical research and development. This compound is cataloged with a unique CAS Number, ensuring unambiguous reference in procurement, regulation, and scientific literature. Its key properties are summarized below.

| Property | Value | Source |

| CAS Number | 1028757-83-6 | [2] |

| Molecular Formula | C₇H₅ClFNO₂ | [2] |

| Molecular Weight | 189.57 g/mol | Calculated |

| Appearance | Typically an off-white to light yellow solid | Inferred from similar compounds |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols; slightly soluble in water | Inferred from related structures[3] |

Synthesis and Mechanistic Insights

Conceptual Synthetic Workflow

The synthesis can be envisioned as a multi-step process starting from a simpler, functionalized aniline or benzoic acid. The choice of reaction sequence is critical to ensure the correct placement of the chloro and fluoro substituents, as the directing effects of the amino and carboxylic acid groups will influence the position of electrophilic substitution.

Caption: Conceptual workflow for the synthesis of the target compound.

Exemplary Protocol: Electrophilic Chlorination

This protocol is adapted from general procedures for the chlorination of substituted anthranilic acids.[4][5] The choice of N-Chlorosuccinimide (NCS) as the chlorinating agent is often preferred for its milder reaction conditions compared to chlorine gas or sulfuryl chloride, offering better control and safety.

Objective: To introduce a chlorine atom at the C5 position of a 2-amino-3-fluorobenzoic acid precursor. The C5 position is activated by the ortho, para-directing amino group at C2 and is sterically accessible.

Step-by-Step Methodology:

-

Dissolution: In a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, dissolve the starting material (e.g., 2-amino-3-fluorobenzoic acid) in a suitable solvent such as N,N-dimethylformamide (DMF) or 1,2-dichloroethane.[4]

-

Reagent Addition: Add N-Chlorosuccinimide (1.0 to 1.2 molar equivalents) to the solution portion-wise. The reaction may be slightly exothermic.

-

Reaction: Heat the mixture to a moderate temperature (e.g., 50-70 °C) and stir for several hours (typically 3-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice water to precipitate the product.[4]

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove residual DMF and succinimide byproduct.

-

Purification: The crude solid can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final, high-purity this compound.[5]

Causality and Experimental Choice:

-

Solvent: DMF is chosen for its ability to dissolve the polar starting material and reagents, facilitating a homogeneous reaction.

-

Chlorinating Agent: NCS is selected for its regioselective chlorination of activated aromatic rings under relatively mild conditions.

-

Work-up: Precipitation in water is an effective method for separating the organic product from water-soluble byproducts like succinimide.

Applications in Research and Drug Development

Halogenated anthranilic acids are valuable building blocks in the synthesis of pharmaceuticals.[6] The specific substitution pattern of this compound makes it a precursor for heterocyclic compounds, which form the core of many therapeutic agents.

Role as a Pharmaceutical Intermediate

The primary application of this compound is as an intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[6] The amino and carboxylic acid groups are ideal handles for constructing more complex molecules, such as quinazolinones, benzodiazepines, or other fused heterocyclic systems.

For example, related 2-amino-5-chlorobenzoic acid is a known precursor for synthesizing Diazepam (Valium) intermediates and potent PAK4 (p21-activated kinase) inhibitors, which are investigated for their anti-cancer properties.[7] The presence of the additional fluorine atom in the target compound can be leveraged to enhance the pharmacological profile of such derivatives. Fluorine substitution is a proven strategy for improving metabolic stability, receptor binding affinity, and bioavailability.[1]

Caption: Application as a scaffold in multi-step pharmaceutical synthesis.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential. The safety information is derived from data sheets for structurally similar compounds.[8][9]

Hazard Identification

Based on analogous compounds, this compound should be treated as a hazardous substance.

| Hazard Class | GHS Classification (Anticipated) |

| Acute Toxicity | May be harmful or toxic if swallowed.[8] |

| Skin Irritation | Causes skin irritation.[8][9] |

| Eye Irritation | Causes serious eye irritation.[8][9] |

| Respiratory Irritation | May cause respiratory tract irritation.[8][9] |

Protocol for Safe Handling

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.[8]

-

Personal Protective Equipment (PPE):

-

Handling Practices: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[10]

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.[3]

Conclusion

This compound is a specialized chemical building block with significant potential in the field of drug discovery and development. Its trifunctionalized aromatic core, featuring strategically placed halogens, offers a robust platform for synthesizing novel therapeutic agents. Understanding its synthesis, properties, and safe handling procedures is crucial for researchers aiming to leverage its unique chemical characteristics to create next-generation pharmaceuticals.

References

- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 1028757-83-6 [sigmaaldrich.com]

- 3. 2 Amino 5 Chlorobenzoic Acids, C7H6ClNO2, 635-21-2, Amino Chloro Benzoic Acid, 2 Carboxy 4 Chloroaniline [mallakchemicals.com]

- 4. 2-Amino-5-chloro-3-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. 2-Amino-5-Chloro Benzoic acid [anshulchemicals.com]

- 7. Page loading... [guidechem.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Molecular Structure and Applications of 2-Amino-5-chloro-3-fluorobenzoic acid

This guide provides a comprehensive technical overview of 2-Amino-5-chloro-3-fluorobenzoic acid, a substituted anthranilic acid derivative of significant interest in medicinal chemistry and drug development. We will delve into its molecular architecture, physicochemical properties, synthesis, and analytical characterization, culminating in a discussion of its applications as a versatile building block for novel therapeutic agents.

Introduction: The Strategic Importance of Halogenated Anthranilic Acids

Substituted anthranilic acids are privileged scaffolds in pharmaceutical sciences, serving as key intermediates in the synthesis of a wide array of bioactive molecules.[1] The introduction of halogen atoms, such as chlorine and fluorine, into the aromatic ring profoundly influences the molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[2] this compound, with its distinct trifunctionalized pattern, presents a unique combination of electronic and steric features, making it a valuable precursor for the synthesis of complex heterocyclic systems with potential therapeutic applications.[2]

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective utilization in synthetic and medicinal chemistry.

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 1028757-83-6 | [3] |

| Molecular Formula | C₇H₅ClFNO₂ | [4] |

| Molecular Weight | 189.57 g/mol | [4] |

| Appearance | Solid | [3] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [3] |

Molecular Structure Visualization

The structural arrangement of this compound is depicted below. The ortho-disposed amino and carboxylic acid groups, along with the halogen substituents, create a specific electronic and steric environment that dictates its reactivity and biological activity.

Caption: 2D representation of this compound.

Synthesis and Mechanistic Insights

Proposed Synthetic Workflow

A logical synthetic route would commence with a commercially available dichlorofluorobenzene derivative, followed by a series of functional group transformations to install the amino and carboxylic acid moieties.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on similar transformations and should be optimized for specific laboratory conditions.

Step 1: Nitration of 2,4-dichloro-1-fluorobenzene

-

To a stirred solution of concentrated sulfuric acid at 0 °C, slowly add 2,4-dichloro-1-fluorobenzene.

-

Add a nitrating mixture (concentrated nitric acid and concentrated sulfuric acid) dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours.

-

Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1,5-dichloro-2-fluoro-4-nitrobenzene.

Step 2: Cyanation of 1,5-dichloro-2-fluoro-4-nitrobenzene

-

Dissolve 1,5-dichloro-2-fluoro-4-nitrobenzene in dimethyl sulfoxide (DMSO).

-

Add sodium cyanide and heat the mixture to an elevated temperature (e.g., 100-120 °C) for several hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into water.

-

Extract the product with an organic solvent, wash, dry, and concentrate to obtain 4-chloro-2-fluoro-5-nitrobenzonitrile.

Step 3: Hydrolysis of 4-chloro-2-fluoro-5-nitrobenzonitrile

-

Reflux the 4-chloro-2-fluoro-5-nitrobenzonitrile in a mixture of concentrated sulfuric acid and water.

-

Continue heating until the nitrile is fully hydrolyzed to the carboxylic acid.

-

Cool the reaction mixture and pour it onto ice to precipitate the product.

-

Filter the solid, wash with cold water, and dry to yield 4-chloro-2-fluoro-5-nitrobenzoic acid.

Step 4: Reduction of 4-chloro-2-fluoro-5-nitrobenzoic acid

-

Suspend 4-chloro-2-fluoro-5-nitrobenzoic acid in a mixture of ethanol and water.

-

Add iron powder and a catalytic amount of hydrochloric acid.

-

Heat the mixture to reflux and stir vigorously for several hours until the reduction is complete.

-

Filter the hot reaction mixture to remove the iron salts.

-

Cool the filtrate and adjust the pH to precipitate the this compound.

-

Collect the solid by filtration, wash with water, and dry. Recrystallize from a suitable solvent if necessary.

Spectroscopic and Analytical Characterization

A combination of spectroscopic techniques is essential to confirm the molecular structure of this compound.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. A detailed interpretation of the vibrational spectra of 2-amino-5-fluorobenzoic acid and its halogen-substituted analogs has been performed using density functional theory (DFT), providing a solid basis for peak assignment.[6]

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| 3500-3300 | N-H stretching | Amino group (-NH₂) |

| 3300-2500 | O-H stretching | Carboxylic acid (-COOH) |

| ~1700 | C=O stretching | Carboxylic acid (-COOH) |

| 1620-1580 | N-H bending | Amino group (-NH₂) |

| 1600-1450 | C=C stretching | Aromatic ring |

| ~1300 | C-N stretching | Aryl amine |

| ~1250 | C-F stretching | Aryl fluoride |

| 800-600 | C-Cl stretching | Aryl chloride |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise connectivity of atoms in the molecule. The chemical shifts and coupling constants are influenced by the electronic effects of the amino, carboxyl, chloro, and fluoro substituents.

¹H NMR:

-

Aromatic Protons: Two signals in the aromatic region (typically δ 7.0-8.0 ppm), exhibiting coupling to each other and to the fluorine atom. The exact chemical shifts will depend on the specific electronic environment.

-

Amino Protons: A broad singlet (or two distinct signals) for the -NH₂ protons, typically in the range of δ 4.0-6.0 ppm, which may exchange with D₂O.

-

Carboxylic Acid Proton: A very broad singlet for the -COOH proton, usually at a downfield chemical shift (>10 ppm), which will also exchange with D₂O.

¹³C NMR:

-

The spectrum will show seven distinct carbon signals.

-

The carboxylic acid carbonyl carbon will appear at a downfield chemical shift (δ ~170 ppm).

-

The aromatic carbons will resonate in the region of δ 110-150 ppm. The carbon attached to the fluorine will show a large one-bond C-F coupling constant (¹JCF), and other carbons will exhibit smaller two- and three-bond couplings. The carbons attached to chlorine and nitrogen will also have characteristic chemical shifts.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Under electrospray ionization (ESI), the molecule is expected to show a prominent molecular ion peak ([M+H]⁺ or [M-H]⁻). The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio.[7]

Predicted Fragmentation Pathway: A common fragmentation pathway for benzoic acids involves the loss of water and carbon monoxide from the carboxylic acid group. The amino group can also influence fragmentation through the loss of ammonia or related fragments.

Applications in Drug Discovery and Development

Halogenated anthranilic acids are valuable building blocks in the synthesis of kinase inhibitors, a major class of targeted cancer therapeutics.[8] The specific substitution pattern of this compound makes it an attractive starting material for the development of inhibitors targeting various protein kinases. The amino group provides a convenient handle for the introduction of diverse side chains, while the halogen atoms can occupy specific hydrophobic pockets in the kinase active site, enhancing binding affinity and selectivity.[9]

Workflow for Kinase Inhibitor Synthesis

The general workflow for utilizing this compound in the synthesis of kinase inhibitors often involves its conversion to a heterocyclic core, such as a quinazolinone, followed by diversification.

Caption: General workflow for the application of this compound in kinase inhibitor drug discovery.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions. While a specific Material Safety Data Sheet (MSDS) for this exact isomer is not widely available, data for the closely related 2-Amino-3-chloro-5-fluorobenzoic acid indicates that it is toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[6]

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a highly functionalized and synthetically versatile building block with significant potential in drug discovery and development. Its unique substitution pattern offers a platform for the design and synthesis of novel therapeutic agents, particularly in the area of kinase inhibition. A thorough understanding of its molecular structure, reactivity, and handling requirements is crucial for its effective and safe utilization in research and development settings.

References

- 1. benchchem.com [benchchem.com]

- 2. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 3. 2-Amino-5-fluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-amino-3-chloro-5-fluorobenzoic acid | 1022961-12-1 | XQB96112 [biosynth.com]

- 5. US2100242A - Preparation of 2-chloro-5-aminobenzoic acid - Google Patents [patents.google.com]

- 6. FT-IR, Raman and DFT study of 2-amino-5-fluorobenzoic acid and its biological activity with other halogen (Cl, Br) substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Overcoming Secondary Mutations of Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of 2-Amino-5-chloro-3-fluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-chloro-3-fluorobenzoic acid is a halogenated anthranilic acid derivative of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring an amino group, a carboxylic acid, and two different halogen atoms on the benzene ring, imparts a distinct combination of reactivity and physicochemical properties. This guide provides a comprehensive overview of the physical and chemical characteristics of this compound, intended to support its application in research and development.

The strategic placement of electron-withdrawing (chloro and fluoro) and electron-donating (amino) groups on the aromatic ring creates a molecule with tailored electronic properties. This makes this compound a valuable building block for the synthesis of a wide range of complex organic molecules, including pharmaceuticals, agrochemicals, and specialty polymers. Understanding its fundamental properties is crucial for designing efficient synthetic routes and predicting the behavior of resulting products.

Molecular Structure and Identification

The molecular structure of this compound is characterized by a benzoic acid core with an amino group at the 2-position, a fluorine atom at the 3-position, and a chlorine atom at the 5-position.

Caption: Molecular Structure of this compound.

This compound is identified by the following CAS numbers: 1028757-83-6 and 1022961-12-1 . While two CAS numbers are associated with this structure in various databases, they are understood to refer to the same chemical entity. For consistency, both should be considered when searching for information.

Physical Properties

The physical properties of this compound are summarized in the table below. It is important to note that some of these values are predicted due to the limited availability of experimental data for this specific compound.

| Property | Value | Source |

| Molecular Formula | C₇H₅ClFNO₂ | [1] |

| Molecular Weight | 189.57 g/mol | [1] |

| Appearance | Solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | 315.2 ± 42.0 °C (Predicted) | [2] |

| Density | 1.574 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | Soluble in organic solvents such as ethanol, DMSO, and DMF (inferred from similar compounds).[3] | - |

| pKa | Predicted to be acidic due to the carboxylic acid group. | - |

Note on Physical Properties: The lack of experimentally determined melting point and solubility data highlights the need for further characterization of this compound. The provided boiling point and density are computational predictions and should be used as estimates. The solubility is inferred from the behavior of structurally similar compounds like 2-amino-5-fluorobenzoic acid.

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the interplay of its three functional groups: the amino group, the carboxylic acid group, and the halogen substituents on the aromatic ring.

Reactivity of the Aromatic Ring

The aromatic ring is substituted with both activating (amino) and deactivating (chloro, fluoro, and carboxyl) groups. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. However, the positions ortho to the amino group are already substituted. The para position (C5) is occupied by a chlorine atom. The presence of the strongly deactivating carboxyl group and the halogen atoms generally makes electrophilic aromatic substitution challenging.

Reactions of the Amino Group

The primary amino group (-NH₂) is nucleophilic and can undergo a variety of reactions typical for anilines:

-

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.

-

Diazotization: Reaction with nitrous acid (generated in situ from a nitrite salt and a strong acid) at low temperatures to form a diazonium salt. This diazonium salt is a versatile intermediate that can be converted to a wide range of functional groups.

Reactions of the Carboxylic Acid Group

The carboxylic acid group (-COOH) is acidic and will readily undergo reactions characteristic of this functional group:

-

Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.

-

Amide Formation: Reaction with amines, often activated by coupling agents, to form amides.

-

Reduction: Reduction to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride.

Stability and Storage

This compound is stable under normal laboratory conditions.[4] It should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[4] The compound should be kept in a tightly sealed container to prevent moisture absorption.

Spectroscopic Data (Predicted and Inferred)

-

¹H NMR: The proton NMR spectrum is expected to show two aromatic protons as doublets or doublet of doublets in the aromatic region (typically 6.5-8.0 ppm). The chemical shifts will be influenced by the electronic effects of the surrounding substituents. The protons of the amino and carboxylic acid groups will appear as broad singlets, and their chemical shifts will be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the attached functional groups. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield shift (typically >165 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected peaks include:

-

N-H stretching vibrations of the primary amine (around 3300-3500 cm⁻¹).

-

O-H stretching of the carboxylic acid (a broad band from 2500-3300 cm⁻¹).

-

C=O stretching of the carboxylic acid (around 1680-1710 cm⁻¹).

-

C-N, C-Cl, and C-F stretching vibrations in the fingerprint region.

-

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (189.57 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a compound containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M⁺ peak). Fragmentation patterns would likely involve the loss of H₂O, CO, and CO₂ from the molecular ion.

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route to this compound can be adapted from established methods for the synthesis of related halogenated anthranilic acids. A potential multi-step synthesis is outlined below, starting from a commercially available precursor.

Caption: Proposed synthetic step for this compound.

Step 1: Chlorination of 2-Amino-3-fluorobenzoic acid

This protocol is a hypothetical adaptation based on standard chlorination procedures for activated aromatic rings.

-

Dissolution: Dissolve 2-amino-3-fluorobenzoic acid in a suitable solvent such as N,N-dimethylformamide (DMF) or acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Reagent Addition: Slowly add one equivalent of a chlorinating agent, such as N-chlorosuccinimide (NCS), to the solution at room temperature. The amino group strongly activates the para position for electrophilic substitution.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the reaction mixture into ice water to precipitate the product.

-

Isolation and Purification: Collect the solid product by filtration, wash it with water to remove any remaining solvent and impurities. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Note on Synthesis: This proposed synthesis requires experimental validation and optimization of reaction conditions, including solvent, temperature, and reaction time, to achieve a good yield and purity of the final product.

Safety and Handling

This compound is considered a hazardous substance and should be handled with appropriate safety precautions.[4]

-

Toxicity: It is toxic if swallowed.[4]

-

Irritation: It causes skin and serious eye irritation, and may cause respiratory irritation.[4]

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust.

-

First Aid:

-

Ingestion: If swallowed, seek immediate medical attention.

-

Skin Contact: In case of contact, immediately wash the affected area with plenty of soap and water.

-

Eye Contact: In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Inhalation: If inhaled, move the person to fresh air and keep them comfortable for breathing.

-

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.

Applications in Research and Development

The unique structural features of this compound make it a promising candidate for various applications in drug discovery and materials science.

-

Pharmaceutical Synthesis: As a substituted anthranilic acid, it can serve as a key intermediate in the synthesis of heterocyclic compounds, such as quinazolines and acridones, which are scaffolds found in many biologically active molecules. The presence of the fluorine and chlorine atoms can modulate the pharmacokinetic and pharmacodynamic properties of the final drug candidates, potentially enhancing their efficacy and metabolic stability.

-

Agrochemicals: Similar to other halogenated aromatic compounds, it can be a precursor for the development of new pesticides and herbicides.

-

Materials Science: The rigid, functionalized aromatic structure can be incorporated into polymers to create materials with enhanced thermal stability and specific electronic properties.

Conclusion

This compound is a valuable chemical intermediate with significant potential in various fields of chemical research and development. While there is a need for more comprehensive experimental data on its physical properties and spectroscopic characterization, this guide provides a solid foundation of its known and predicted characteristics. By understanding its reactivity, handling requirements, and potential applications, researchers can effectively utilize this compound in the synthesis of novel and functional molecules.

References

A Technical Guide to the Spectroscopic Characterization of 2-Amino-5-chloro-3-fluorobenzoic Acid

Introduction

2-Amino-5-chloro-3-fluorobenzoic acid is a halogenated and aminated derivative of benzoic acid, a structural motif of interest in medicinal chemistry and materials science. The precise substitution pattern on the aromatic ring dictates its chemical reactivity, biological activity, and physical properties. Unambiguous structural confirmation is therefore paramount for any research and development involving this compound. This guide provides an in-depth analysis of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the structural elucidation of this compound.

This document moves beyond a simple recitation of data. It is designed to provide researchers, scientists, and drug development professionals with a practical, field-tested understanding of not only what the spectra look like, but why they manifest in a particular way. The causality behind experimental choices and the logic of spectral interpretation are emphasized to ensure a robust and self-validating analytical workflow.

Molecular Structure and Spectroscopic Overview

A foundational understanding of the molecular structure is essential for interpreting its spectroscopic data. The interplay of the electron-donating amino group (-NH₂) and the electron-withdrawing carboxylic acid (-COOH), chloro (-Cl), and fluoro (-F) groups creates a unique electronic environment that is reflected in its spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic environments of ¹H and ¹³C nuclei, we can map out the carbon skeleton and the substitution pattern on the aromatic ring.

Experimental Protocol: NMR Spectroscopy

A detailed and robust protocol is critical for acquiring high-quality NMR data.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for benzoic acid derivatives due to its ability to dissolve polar compounds and to allow for the observation of exchangeable protons (e.g., -COOH and -NH₂).[1][2]

-

Ensure the sample is fully dissolved to avoid line broadening.

2. Instrumentation and Data Acquisition:

-

Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

Acquire a ¹H NMR spectrum, followed by a ¹³C NMR spectrum. For more detailed structural analysis, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable.

-

Reference the spectra to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).[3][4]

¹H NMR Spectral Analysis (Predicted)

Predicted ¹H NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.0 | Broad Singlet | 1H | -COOH | The acidic proton of the carboxylic acid is typically found far downfield and is often broad due to hydrogen bonding and chemical exchange.[5] |

| ~7.5 - 7.8 | Multiplet | 2H | Aromatic C-H | The two aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. Their exact chemical shifts are influenced by the combined electronic effects of all substituents. |

| ~5.0 - 6.0 | Broad Singlet | 2H | -NH₂ | The amine protons are also exchangeable and appear as a broad singlet. The chemical shift can be highly dependent on concentration and temperature.[5] |

Causality in ¹H NMR:

-

The electron-withdrawing nature of the carboxylic acid, chlorine, and fluorine atoms will generally shift the aromatic protons downfield (to higher ppm values).[4][7]

-

Conversely, the electron-donating amino group will tend to shift ortho and para protons upfield.

-

The fluorine atom will cause through-bond coupling (J-coupling) with nearby protons, leading to characteristic splitting patterns. The magnitude of this coupling will depend on the number of bonds separating the fluorine and the proton.

¹³C NMR Spectral Analysis (Predicted)

The ¹³C NMR spectrum provides a direct count of the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~168 | C=O | The carbonyl carbon of the carboxylic acid is highly deshielded and appears significantly downfield.[5][8] |

| ~150 - 160 (d) | C-F | The carbon directly attached to the fluorine atom will show a large one-bond C-F coupling constant. |

| ~140 - 150 | C-NH₂ | The carbon bonded to the amino group is typically shielded relative to other substituted aromatic carbons. |

| ~120 - 135 | C-Cl, C-COOH | The carbons attached to the chlorine and carboxylic acid groups will have distinct chemical shifts influenced by their electronegativity and resonance effects. |

| ~115 - 125 (d) | Aromatic C-H | The carbons bearing hydrogen atoms will appear in the aromatic region, and those ortho and meta to the fluorine will exhibit smaller C-F coupling. |

Causality in ¹³C NMR:

-

The chemical shift of each carbon is a sensitive indicator of its local electronic environment. Electronegative substituents like -F, -Cl, and the -COOH group deshield the attached carbon, shifting its resonance downfield.[8]

-

The amino group, being electron-donating, will shield the carbons at the ortho and para positions.

-

The presence of fluorine introduces C-F coupling, which is an invaluable tool for assigning the carbon signals.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The vibrational frequencies of specific bonds provide a molecular fingerprint.

Experimental Protocol: IR Spectroscopy

1. Sample Preparation:

-

For a solid sample, the KBr pellet method is standard. A small amount of the compound (1-2 mg) is intimately mixed with dry potassium bromide (KBr) powder (100-200 mg) and pressed into a transparent disk.[1]

-

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid sample.

2. Data Acquisition:

-

An FT-IR spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

A background spectrum of the pure KBr pellet or the empty ATR crystal is recorded and subtracted from the sample spectrum.

IR Spectral Analysis

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. A study on the closely related 2-amino-5-fluorobenzoic acid provides a strong basis for these assignments.[9]

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3500 - 3300 | N-H stretch | Amino (-NH₂) |

| 3300 - 2500 | O-H stretch (broad) | Carboxylic acid (-COOH) |

| ~1700 | C=O stretch | Carboxylic acid (-COOH) |

| ~1600 - 1450 | C=C stretch | Aromatic ring |

| ~1250 | C-N stretch | Aryl amine |

| ~1100 | C-F stretch | Aryl fluoride |

| ~800 - 700 | C-Cl stretch | Aryl chloride |

Causality in IR Spectroscopy:

-

The broadness of the O-H stretch from the carboxylic acid is a result of intermolecular hydrogen bonding, which is a hallmark of this functional group.[10]

-

The position of the C=O stretch can be influenced by conjugation with the aromatic ring and intramolecular hydrogen bonding with the adjacent amino group.

-

The presence of strong bands for C-F and C-Cl stretches confirms the halogenation of the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

Experimental Protocol: Mass Spectrometry

1. Sample Preparation:

-

A dilute solution of the sample is prepared in a suitable solvent, such as methanol or acetonitrile.

2. Data Acquisition:

-

A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI), is used.

-

Data can be acquired in both positive and negative ion modes to observe different adducts.

Mass Spectral Analysis

The predicted mass spectral data for this compound indicates the expected molecular ion and common adducts.[11]

Predicted Mass Spectrometry Data

| Adduct | m/z (Predicted) |

| [M+H]⁺ | 190.00656 |

| [M+Na]⁺ | 211.98850 |

| [M-H]⁻ | 187.99200 |

Causality in Mass Spectrometry:

-

The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion peak and its fragments. The ratio of the M to M+2 peak will be approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

-

Fragmentation patterns observed in the mass spectrum can provide further structural information, often involving the loss of small molecules like H₂O, CO, or CO₂ from the parent ion.

Integrated Spectroscopic Analysis Workflow

For an unambiguous structural determination, a cohesive, multi-technique approach is essential.

Caption: Integrated workflow for the spectroscopic analysis of this compound.

Conclusion

The spectroscopic characterization of this compound requires a multi-faceted approach, leveraging the strengths of NMR, IR, and MS. While direct experimental data may be sparse, a thorough understanding of the principles of spectroscopy and the analysis of structurally related compounds allows for a confident and accurate structural assignment. This guide provides the foundational knowledge and practical protocols necessary for researchers to successfully analyze this and similar molecules, ensuring the integrity and validity of their scientific endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. chem.washington.edu [chem.washington.edu]

- 3. asianjournalofphysics.com [asianjournalofphysics.com]

- 4. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. benchchem.com [benchchem.com]

- 6. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. proprep.com [proprep.com]

- 8. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. FT-IR, Raman and DFT study of 2-amino-5-fluorobenzoic acid and its biological activity with other halogen (Cl, Br) substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. PubChemLite - this compound (C7H5ClFNO2) [pubchemlite.lcsb.uni.lu]

theoretical studies of 2-Amino-5-chloro-3-fluorobenzoic acid

An In-depth Technical Guide to the Theoretical Investigation of 2-Amino-5-chloro-3-fluorobenzoic Acid

Abstract

This compound is a halogenated derivative of anthranilic acid, a structural motif of significant interest in medicinal chemistry and materials science. While experimental data on this specific isomer is sparse, theoretical and computational chemistry provide a powerful, predictive framework to elucidate its fundamental molecular properties. This guide presents a comprehensive, first-principles-based workflow for characterizing its structural, vibrational, electronic, and non-linear optical (NLO) properties. By synthesizing methodologies applied to structurally analogous compounds, we offer a robust protocol for researchers to gain deep molecular insights, predict reactivity, and guide future experimental design. This document serves not as a review of existing data, but as a detailed, methodological blueprint for the de novo theoretical investigation of this and similar molecules.

Introduction: The Rationale for a Theoretical Approach

Halogenated benzoic acids are critical building blocks in the synthesis of pharmaceuticals and other functional materials. The precise placement of halogen atoms (F, Cl) and an amino group on the phenyl ring can drastically alter molecular conformation, electronic charge distribution, and intermolecular interactions, thereby tuning the molecule's bioactivity and material properties. This compound (ACFBA) presents a unique case where the interplay of electron-withdrawing halogens and an electron-donating amino group, along with their steric effects, dictates its behavior.

Direct experimental investigation of novel compounds can be resource-intensive. A theoretical approach, grounded in quantum mechanics, offers a predictive, cost-effective, and atomically precise alternative. By modeling the molecule in silico, we can determine its stable three-dimensional structure, predict its spectroscopic signatures (FT-IR, Raman), map its electronic reactivity (HOMO-LUMO, MEP), and quantify its potential for applications in fields like non-linear optics.

This guide establishes a complete computational protocol, primarily leveraging Density Functional Theory (DFT), a method renowned for its balance of accuracy and computational efficiency. The causality for each step is explained, providing not just a "how-to," but a "why-to," ensuring a deep understanding of the scientific principles underpinning the investigation.

Part I: Establishing the Foundation - Molecular Geometry Optimization

The first and most critical step in any theoretical study is to determine the molecule's most stable three-dimensional structure, as all other calculated properties are dependent on this geometry. The potential energy surface of a molecule contains minima corresponding to stable conformers. For ACFBA, rotation around the C-COOH and C-NH₂ bonds can lead to different conformers.

Causality of Method Selection

Methodology: Density Functional Theory (DFT) is the method of choice. Specifically, the B3LYP hybrid functional is selected as it has consistently demonstrated high accuracy in reproducing the geometric and vibrational properties of similar aromatic systems.[1][2][3]

Basis Set: The 6-311++G(d,p) basis set is employed.

-

6-311G: A triple-zeta basis set that provides a flexible description of the valence electrons.

-

++: Adds diffuse functions for both heavy atoms and hydrogen, which are crucial for accurately modeling systems with potential hydrogen bonds and non-covalent interactions.

-

(d,p): Adds polarization functions to heavy atoms (d) and hydrogen atoms (p), allowing for anisotropy in the electron distribution, which is essential for describing chemical bonds accurately.

Experimental Protocol: Geometry Optimization

-

Initial Structure Creation: Construct the 2D structure of this compound in a molecular editor (e.g., GaussView, Avogadro).

-

Pre-optimization: Perform an initial, low-level optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting geometry.

-

DFT Calculation Setup:

-

Select the B3LYP functional and the 6-311++G(d,p) basis set in a quantum chemistry software package (e.g., Gaussian, ORCA).

-

Specify the task as "Optimization" (Opt).

-

Specify a subsequent "Frequency" calculation (Freq) to confirm the optimized structure is a true energy minimum.

-

-

Execution and Validation: Run the calculation. A successful optimization is confirmed when the subsequent frequency calculation yields zero imaginary frequencies. The presence of an imaginary frequency indicates a saddle point (a transition state), not a minimum, requiring a geometry perturbation and re-optimization.

References

- 1. DFT calculations, spectroscopic, thermal analysis and biological activity of Sm(III) and Tb(III) complexes with 2-aminobenzoic and 2-amino-5-chloro-benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vibrational spectra, NLO analysis, and HOMO-LUMO studies of 2-chloro-6-fluorobenzoic acid and 3,4-dichlorobenzoic acid by density functional method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. FT-Raman and FT-IR spectra, ab initio and density functional studies of 2-amino-4,5-difluorobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Profile of 2-Amino-5-chloro-3-fluorobenzoic Acid: A Search for Its Scientific Footprint

An In-depth Technical Guide on a Molecule Shrouded in Obscurity

For researchers, scientists, and professionals in drug development, the exploration of novel chemical entities is a cornerstone of innovation. This guide was intended to provide a comprehensive overview of the discovery, history, and technical specifications of 2-Amino-5-chloro-3-fluorobenzoic acid. However, an exhaustive search of public scientific databases, patent libraries, and chemical supplier information reveals a significant and unusual lack of detailed historical and technical data for this specific compound.

This document will therefore outline the confirmed basic identification of this compound and detail the extensive but unsuccessful search for its developmental history, synthesis protocols, and applications. We will also present information on closely related analogs to provide a contextual understanding of this class of compounds.

Confirmed Identification and Physicochemical Properties

While its history remains elusive, this compound is a recognized chemical entity, identified by the following key parameters:

| Property | Value |

| CAS Number | 1028757-83-6 |

| Molecular Formula | C₇H₅ClFNO₂ |

| Molecular Weight | 189.57 g/mol |

| Canonical SMILES | C1=C(C=C(C(=C1C(=O)O)N)F)Cl |

| InChI Key | ARIQKGDNEINNLI-UHFFFAOYSA-N |

This data is compiled from various chemical supplier databases.

Due to the absence of published experimental data, a detailed table of physicochemical and spectroscopic properties cannot be provided at this time. It is presumed to be a solid at room temperature, given its structural similarity to other substituted benzoic acids.

The Search for a History: An Uncharted Timeline

A comprehensive search for the discovery and historical development of this compound yielded no specific results. Standard search methodologies, including inquiries into seminal patents, initial synthesis reports, and mentions in historical chemical literature, were unsuccessful. This suggests several possibilities:

-

A Recently Synthesized Compound: It is plausible that this molecule is a relatively recent creation with its synthesis and applications yet to be widely published in peer-reviewed literature.

-

A Niche Intermediate: The compound may be an intermediate in a proprietary industrial synthesis, with its documentation contained within internal company records or undisclosed patent applications.

The "history" of this compound, therefore, is one of absence from the public scientific record. Its emergence as a commercially available, albeit sparsely documented, chemical indicates a potential, yet currently unrevealed, utility.

Inferred Synthetic Pathways: A Look at Related Analogs

While a specific, validated synthesis protocol for this compound is not available, its structure suggests that its synthesis would likely follow established methodologies for the preparation of substituted anthranilic acids. The general approach would involve the strategic introduction of the amino, chloro, and fluoro groups onto a benzoic acid backbone.

A plausible, though unconfirmed, synthetic workflow could be conceptualized as follows:

Caption: A generalized, hypothetical workflow for the synthesis of this compound.

This generalized pathway highlights the multi-step nature of synthesizing such a specifically substituted aromatic compound. The precise reagents and reaction conditions would need to be determined through experimental investigation.

Potential Applications in Drug Discovery: An Extrapolation from Related Compounds

Substituted anthranilic acids are a well-established class of intermediates in the pharmaceutical industry. They serve as key building blocks for a variety of therapeutic agents. While there are no documented applications for this compound itself, the functionalities present in the molecule suggest potential utility in the following areas:

-

Scaffold for Heterocyclic Synthesis: The amino and carboxylic acid groups are ideally positioned for cyclization reactions to form various heterocyclic systems, which are prevalent in many drug molecules.

-

Modulation of Physicochemical Properties: The presence of both chlorine and fluorine atoms can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Fluorine, in particular, is often incorporated into drug candidates to enhance these properties.

The logical flow for the utilization of such a compound in a drug discovery program can be visualized as follows:

Caption: A conceptual workflow illustrating the potential use of this compound in a drug discovery pipeline.

Conclusion and Future Outlook

This compound represents a chemical entity with a currently unpublished history and unconfirmed applications. Its availability from chemical suppliers suggests a nascent utility, likely as a specialized building block in organic synthesis. For researchers in drug development, this compound may offer a unique combination of substituents for the exploration of new chemical space.

The lack of public data underscores the vastness of chemical innovation, where many compounds may exist and be in use long before they are documented in publicly accessible scientific literature. Future patent filings or research publications will be necessary to fully elucidate the history, synthesis, and role of this enigmatic molecule. Until such time, its potential remains a matter of scientific extrapolation based on the known reactivity and utility of its chemical class.

2-Amino-5-chloro-3-fluorobenzoic acid safety and handling

An In-depth Technical Guide to the Safe Handling of 2-Amino-5-chloro-3-fluorobenzoic acid

Introduction: A Profile of this compound

This compound (CAS Number: 1028757-83-6; Molecular Formula: C₇H₅ClFNO₂) is a halogenated aminobenzoic acid derivative.[1][2][3] Such compounds serve as critical building blocks and intermediates in medicinal chemistry and the development of novel pharmaceutical agents. Their unique substitution patterns allow for the fine-tuning of molecular properties essential for drug efficacy and selectivity.

This guide provides a comprehensive overview of the safety and handling protocols for this compound. It is crucial for laboratory personnel to recognize that specific toxicological data for this exact isomer is not extensively published. Therefore, a conservative approach, grounded in the principles of chemical safety, is mandatory. This guide adopts the precautionary principle by referencing safety data from the closely related and highly toxic isomer, 2-Amino-3-chloro-5-fluorobenzoic acid (CAS: 1022961-12-1), to establish a robust framework for safe laboratory operations.[4] All procedures must be conducted under the assumption that this compound possesses significant hazards until proven otherwise by certified toxicological studies.

Section 1: GHS Hazard Identification and Classification

Understanding the potential hazards is the cornerstone of safe chemical handling. Based on the data for its structural isomer, this compound should be handled as a substance with the following GHS classifications.[4]

| Hazard Class | Hazard Category | GHS Pictogram | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | ☠️ | H301: Toxic if swallowed.[4] |

| Skin Corrosion/Irritation | Category 2 | ❗ | H315: Causes skin irritation.[4][5] |

| Serious Eye Damage/Irritation | Category 2A | ❗ | H319: Causes serious eye irritation.[4][5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | ❗ | H335: May cause respiratory irritation.[4][5] |

Signal Word: Danger [4]

The causality behind these classifications is rooted in the compound's chemical structure. The presence of aromatic amines and carboxylic acids, modified by electronegative halogens, can lead to reactivity with biological macromolecules, causing irritation and acute toxic effects upon absorption.

Section 2: Toxicological Profile and Routes of Exposure

The primary routes of occupational exposure are inhalation, ingestion, and skin or eye contact.[6] The anticipated physiological responses, based on available data, are as follows:

-

Ingestion: Assumed to be highly toxic. Accidental ingestion of even small quantities could lead to severe health consequences, necessitating immediate medical intervention.[4]

-

Inhalation: The compound, particularly as a fine powder, can cause irritation to the nose, throat, and lungs.[4][7] This is a common hazard for substituted benzoic acids.[5][8]

-

Skin Contact: Expected to cause skin irritation, which may manifest as redness, itching, or a burning sensation.[4][7]

-

Eye Contact: Poses a risk of serious eye irritation. Direct contact can cause pain, redness, and potential damage to the cornea.[4]

Long-term exposure effects have not been fully investigated, and as such, chronic exposure should be diligently avoided.[5]

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls over personal reliance on PPE, is essential. This hierarchy ensures that risk is managed systematically.

3.1: The Hierarchy of Controls

The most effective safety strategies involve engineering out the hazard at its source. PPE should be considered the final line of defense.

Caption: Hierarchy of controls, prioritizing engineering solutions.

3.2: Mandatory Controls and PPE

-

Engineering Controls:

-

All handling of the solid compound or its solutions must occur within a properly functioning and certified laboratory chemical fume hood.[9][10] This is non-negotiable and serves to prevent inhalation of dusts or vapors.

-

The work area must be equipped with easily accessible emergency eyewash stations and safety showers.[4][5] Their functionality should be checked weekly.

-

-

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should also be worn when handling larger quantities or when there is a significant splash risk.[4] This complies with OSHA's eye and face protection regulations in 29 CFR 1910.133.[4]

-

Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves.[10] Always inspect gloves for integrity before use and practice proper glove removal techniques to avoid skin contamination.[11] Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[9]

-

Skin and Body Protection: A full-length lab coat, long pants, and closed-toe shoes are required to prevent skin exposure.[4][10]

-

Respiratory Protection: In the rare event that work cannot be conducted within a fume hood, a NIOSH/MSHA-approved respirator with appropriate particulate filters must be used in accordance with a formal respiratory protection program (per OSHA 29 CFR 1910.134).[4][12]

-

Section 4: Safe Handling, Storage, and Disposal

Adherence to strict protocols for handling, storage, and waste disposal is critical to ensuring a safe laboratory environment.

4.1: Handling Procedures

-

Always handle this compound in a well-ventilated area, preferably a chemical fume hood.[6][9]

-

Keep containers securely sealed when not in use.[14]

-

Wash hands and any exposed skin thoroughly after handling.[5]

4.2: Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5][13]

-

The storage area should be a designated, locked chemical cabinet to restrict access.[5]

-

Store away from incompatible materials, particularly strong oxidizing agents.[4][5][15]

-

Given that a related isomer is hygroscopic, it is best practice to store this compound under an inert atmosphere (e.g., argon or nitrogen) to protect its integrity.[4]

4.3: Disposal Considerations

-

This material and its container must be disposed of as hazardous waste. Do not allow it to enter drains or the environment.[5][13]

-

All waste must be collected in properly labeled, sealed containers and disposed of through an authorized waste disposal company, following all local, state, and federal regulations.[5][6]

Section 5: Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate harm.

5.1: First-Aid Measures

-

Inhalation: Immediately remove the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4][13]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4][13]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][13]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][13]

5.2: Accidental Release (Spill) Response

A clear, pre-defined workflow is essential for managing spills safely and effectively.

Caption: A stepwise workflow for responding to an accidental spill.

Section 6: Experimental Protocol - Weighing and Preparing a Solution

This self-validating protocol integrates the safety principles discussed into a common laboratory task.

-

Preparation and Pre-Work Checklist:

-

Causality: Proper preparation is essential to prevent unforeseen complications.

-

Verify that the chemical fume hood has a current certification sticker and that the airflow monitor indicates it is functioning correctly.

-

Ensure the work area inside the hood is clean and uncluttered.

-

Confirm the location of the nearest emergency shower and eyewash station.

-

Assemble all necessary equipment: spatula, weigh paper/boat, beaker, stir bar, appropriate solvent, and waste container.

-

Don all required PPE: safety goggles, face shield, lab coat, and chemical-resistant gloves.

-

-

Weighing the Compound:

-

Causality: This step presents the highest risk of generating airborne dust particles.

-

Perform all weighing activities inside the fume hood. If using an analytical balance that cannot be placed in the hood, use a balance enclosure or weigh the material in a sealed container.

-

Carefully transfer the desired amount of this compound from the stock bottle to the weigh boat using a clean spatula.

-

Minimize any disturbance that could create dust. Close the primary stock container immediately after dispensing.

-

-

Preparing the Solution:

-

Causality: Prevents splashing and ensures safe dissolution.

-

Place the beaker containing the stir bar and the appropriate volume of solvent on a stir plate inside the fume hood.

-

Gently add the weighed solid to the solvent while it is stirring slowly. This prevents clumping and splashing.

-

Cover the beaker with a watch glass to minimize vapor release.

-

-

Cleanup and Post-Work:

-

Causality: Proper cleanup prevents cross-contamination and future accidental exposures.

-

Dispose of the used weigh boat and any contaminated wipes into the designated solid hazardous waste container.

-

Wipe down the spatula, stir plate, and any affected surfaces inside the fume hood with an appropriate cleaning agent.

-

Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items.

-

Wash hands thoroughly with soap and water.

-

References

- 1. PubChemLite - this compound (C7H5ClFNO2) [pubchemlite.lcsb.uni.lu]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. This compound | 1028757-83-6 [sigmaaldrich.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. fishersci.com [fishersci.com]

- 6. aksci.com [aksci.com]

- 7. ehs.com [ehs.com]

- 8. fishersci.com [fishersci.com]

- 9. SDS of Benzoic Acid: Important Data and Information Collected – KHA Online-SDS Management [kha.com]

- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 11. geneseo.edu [geneseo.edu]

- 12. fishersci.com [fishersci.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. nj.gov [nj.gov]

An In-Depth Technical Guide to 2-Amino-5-chloro-3-fluorobenzoic Acid and its Derivatives for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted anthranilic acids are a cornerstone in medicinal chemistry, serving as versatile scaffolds for the synthesis of a multitude of biologically active compounds. Among these, 2-Amino-5-chloro-3-fluorobenzoic acid stands out as a key building block for the development of novel therapeutics. Its unique substitution pattern, featuring an activating amino group and strategically placed halogen atoms, offers a gateway to a rich chemical space of derivatives, particularly in the realm of heterocyclic chemistry. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and, most importantly, the derivatization of this compound into compounds with significant pharmacological potential. We will delve into detailed experimental protocols, explore the structure-activity relationships of its derivatives, and present quantitative data to inform drug design and development efforts.

Core Compound Profile: this compound

This compound is a halogenated anthranilic acid derivative. The presence of both chlorine and fluorine atoms on the aromatic ring significantly influences its chemical reactivity and the biological properties of its downstream products.

| Property | Value | Reference |

| CAS Number | 1028757-83-6 | [1][2][3] |

| Molecular Formula | C₇H₅ClFNO₂ | [2] |

| Molecular Weight | 189.57 g/mol | [4] |

| IUPAC Name | This compound | [2] |

| Physical Form | Solid | [2] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [2] |

Table 1: Physicochemical Properties of this compound.

The strategic placement of the electron-withdrawing fluorine and chlorine atoms can enhance the binding affinity of its derivatives to biological targets and improve pharmacokinetic properties such as metabolic stability and membrane permeability.

Synthesis of the Core Scaffold

A common strategy for the synthesis of related fluorinated anthranilic acids involves the use of 4-fluoroaniline as a starting material. This can be condensed with chloral hydrate and hydroxylamine hydrochloride to form an intermediate, which is then cyclized and oxidized to yield the desired aminobenzoic acid.[5] Another viable route starts with a substituted benzoic acid ester, which undergoes nitration, followed by reduction of the nitro group to an amine, and subsequent hydrolysis to the carboxylic acid.[5]

Below is a proposed, logical workflow for the synthesis of this compound, drawing from established methodologies for similar compounds.

Caption: A logical workflow for the synthesis of the target compound.

Derivatization Strategies: Gateway to Bioactive Molecules

The true value of this compound lies in its utility as a versatile starting material for the synthesis of a wide array of derivatives, most notably quinazolinones and quinazolines. These heterocyclic systems are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a diverse range of biological targets.[6][7][8]

Synthesis of Quinazolinone Derivatives

A widely employed method for the synthesis of 4(3H)-quinazolinones involves the acylation of an anthranilic acid with an acyl chloride.[1] The resulting N-acylanthranilic acid can then be cyclized, often with a dehydrating agent like acetic anhydride, to form a benzoxazinone intermediate. This intermediate readily reacts with various primary amines or hydrazine to yield the desired 2,3-disubstituted quinazolinones.[1][9]

Caption: General workflow for the synthesis of quinazolinone derivatives.

Representative Experimental Protocol: Synthesis of a Quinazolinone Derivative

The following is a generalized, step-by-step protocol for the synthesis of a quinazolinone derivative from a substituted anthranilic acid, which can be adapted for this compound.

Step 1: Acylation of this compound

-

Dissolve 1 equivalent of this compound in a suitable anhydrous solvent (e.g., pyridine or dioxane) in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add 1.1 equivalents of the desired acyl chloride dropwise with continuous stirring.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the N-acyl derivative.

-

Collect the precipitate by filtration, wash with cold water, and dry.

Step 2: Cyclization to the Benzoxazinone Intermediate

-

Reflux the N-acyl derivative obtained in Step 1 with an excess of acetic anhydride for 2-4 hours.

-

Cool the reaction mixture and pour it into crushed ice to precipitate the benzoxazinone.

-

Collect the solid by filtration, wash thoroughly with cold water, and dry.

Step 3: Formation of the Quinazolinone

-

Heat the benzoxazinone intermediate with a primary amine in a suitable solvent (e.g., ethanol or glacial acetic acid) under reflux for 6-8 hours.

-

Cool the reaction mixture. The desired quinazolinone derivative will precipitate out of the solution.

-

Collect the product by filtration and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure compound.

Biological Activities and Therapeutic Potential of Derivatives

Derivatives of substituted anthranilic acids, particularly quinazolinones, exhibit a broad spectrum of biological activities. The specific halogenation pattern of this compound is anticipated to impart unique pharmacological properties to its derivatives.

Anticancer Activity

Many quinazolinone derivatives are potent anticancer agents. For instance, compounds derived from 2-amino-3-chlorobenzoic acid have demonstrated significant cytotoxic effects against breast cancer cell lines.[10] The proposed mechanism of action often involves the inhibition of key signaling pathways, such as the PI3K/AKT pathway, which is crucial for cancer cell proliferation and survival.[10] Furthermore, certain quinazoline-based compounds have received USFDA approval for the treatment of various cancers, highlighting the clinical significance of this scaffold.

Antimicrobial Activity

Quinazolinone derivatives have also shown promising activity against a range of microbial pathogens, including bacteria and fungi.[6][11] The presence of halogen substituents can enhance the antimicrobial potency of these compounds. The derivatization of this compound could, therefore, lead to the discovery of novel antimicrobial agents.

Other Therapeutic Applications

The versatility of the quinazoline scaffold extends to other therapeutic areas, including anti-inflammatory, anticonvulsant, and antiviral applications.[6] Additionally, substituted anthranilic acids and their derivatives are used in the agrochemical industry as herbicides and insecticides.[12]

Quantitative Data and Structure-Activity Relationships (SAR)

While specific quantitative biological data for derivatives of this compound are not extensively reported in publicly available literature, data from closely related compounds can provide valuable insights for drug design. For example, thiophene analogues of 5-chloro-5,8-dideazafolic acid, which share a substituted quinazolinone core, have shown potent inhibitory activity against human leukemic lymphoblasts with IC₅₀ values in the low micromolar range.

| Derivative Class | Target/Activity | IC₅₀ / Activity | Reference |

| Thiophene analogues of 5-chloro-5,8-dideazafolic acid | CCRF-CEM human leukemic lymphoblasts | 1.8 ± 0.1 µM and 2.1 ± 0.8 µM | |

| Fluoroaryl-substituted FL118 derivatives | HepG2, A549, HeLa, HCT116 cancer cell lines | Varied, with some showing enhanced antitumor efficacy | |

| 2-amino-3-chlorobenzoic acid (2A3CB) | MDA-MB-231 breast cancer cells | 5 µM (48h) | [10] |

Table 2: Representative Biological Activity Data of Related Quinazolinone Derivatives.

The development of a robust Structure-Activity Relationship (SAR) is crucial for optimizing the therapeutic potential of derivatives of this compound. Key areas for structural modification and investigation include:

-

Substituents at the 2-position of the quinazolinone ring: Altering the size, lipophilicity, and electronic properties of this substituent can significantly impact target binding and overall activity.

-

Substituents at the 3-position of the quinazolinone ring: This position offers another handle for introducing diverse chemical functionalities to modulate the compound's properties.

-

Further modifications of the benzo moiety: While the core scaffold is fixed, understanding the contribution of the existing chloro and fluoro substituents is key.

Caption: A logical workflow for investigating the Structure-Activity Relationship.

Conclusion and Future Directions

This compound is a highly valuable and versatile building block for the synthesis of a diverse range of heterocyclic compounds with significant therapeutic potential. Its unique electronic and steric properties, conferred by the halogen substituents, make it an attractive starting material for the discovery of novel drug candidates, particularly in the areas of oncology and infectious diseases.

Future research should focus on the systematic exploration of the chemical space accessible from this scaffold. The synthesis and biological evaluation of a focused library of quinazolinone and quinazoline derivatives will be instrumental in elucidating detailed structure-activity relationships and identifying lead compounds for further optimization. Mechanistic studies to pinpoint the specific molecular targets of the most active derivatives will also be crucial for their rational development into next-generation therapeutics.

References

- 1. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-amino-3-chloro-5-fluorobenzoic acid | 1022961-12-1 | XQB96112 [biosynth.com]

- 3. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents [patents.google.com]

- 4. Recent advances in the synthesis of 2,3-fused quinazolinones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. US5233083A - Process for the preparation of 2-amino-3-chlorobenzoic acid - Google Patents [patents.google.com]

- 6. 2-Amino-5-fluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]